![molecular formula C8H11LiN2O4 B2658969 Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}-2-cyanoacetate CAS No. 2031258-57-6](/img/structure/B2658969.png)
Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}-2-cyanoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}-2-cyanoacetate is a chemical compound with the molecular formula C8H13LiN2O4. It is a lithium salt of a cyanoacetate derivative, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}-2-cyanoacetate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with cyanoacetic acid derivatives in the presence of lithium bases. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity .
化学反应分析
Types of Reactions
Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}-2-cyanoacetate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Condensation Reactions: The cyano group can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used.
Condensation Reactions: Catalysts such as piperidine or acetic acid are often employed.
Major Products Formed
Substitution Reactions: Substituted cyanoacetates.
Deprotection Reactions: Free amines.
Condensation Reactions: Imines or other condensation products.
科学研究应用
Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}-2-cyanoacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of amino acid derivatives and peptides.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}-2-cyanoacetate involves its reactivity as a cyanoacetate derivative. The cyano group can participate in nucleophilic addition and substitution reactions, while the tert-butoxycarbonyl group provides protection for the amino group during synthetic transformations. The lithium ion may also play a role in stabilizing reaction intermediates and facilitating certain reactions .
相似化合物的比较
Similar Compounds
- Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate
- Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate
- Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate
Uniqueness
Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}-2-cyanoacetate is unique due to the presence of both a cyano group and a tert-butoxycarbonyl-protected amino group. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry .
属性
IUPAC Name |
lithium;2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4.Li/c1-8(2,3)14-7(13)10-5(4-9)6(11)12;/h5H,1-3H3,(H,10,13)(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXCSSPSSMYZAR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC(C#N)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11LiN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
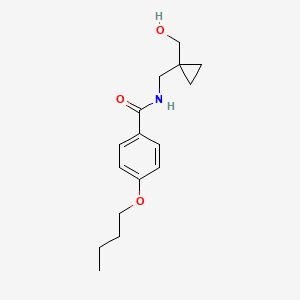
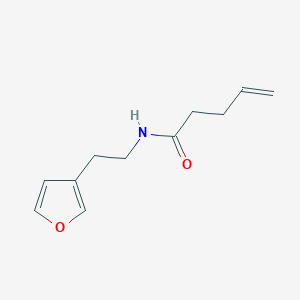
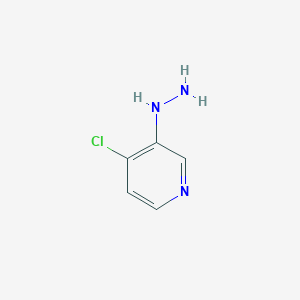
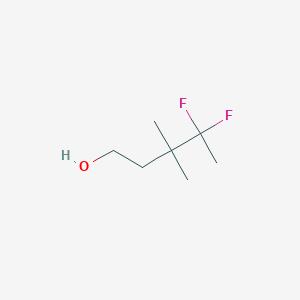
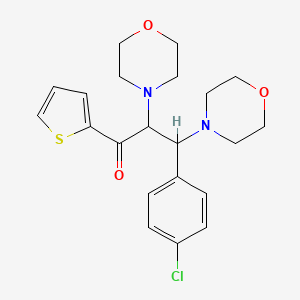
![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2658895.png)
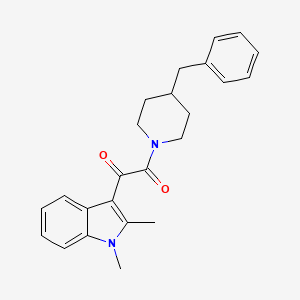
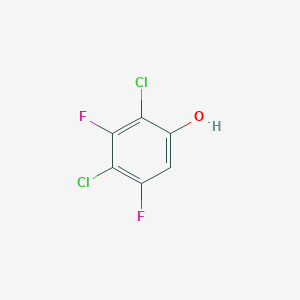
![2-methoxy-4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2658899.png)
![3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2658903.png)
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2658904.png)

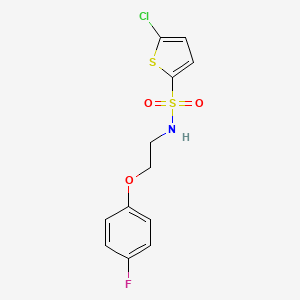
![N-(4-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2658909.png)
